NHS-Biotin
Overview
Description
N-Hydroxysuccinimide biotin, commonly referred to as NHS-Biotin, is a biotinylation reagent widely used in biochemical and molecular biology applications. It is a derivative of biotin, a small, naturally occurring vitamin that binds with high affinity to avidin and streptavidin proteins. This compound is particularly valued for its ability to label proteins, antibodies, and other macromolecules containing primary amine groups without altering their biological activities .
Scientific Research Applications
NHS-Biotin has a wide range of applications in scientific research, including:
Protein Labeling: this compound is used to label proteins and antibodies, facilitating their detection, purification, and immobilization.
Cell Surface Labeling: this compound can label cell surface proteins, enabling the study of cell surface receptor expression and protein-protein interactions.
Mechanism of Action
Target of Action
Biotin-NHS, also known as Biotin N-hydroxysuccinimide ester, primarily targets amino groups in proteins and peptides . More specifically, it targets the ε-amino group of lysine residues on the surface of proteins . These lysine residues are crucial for protein structure and function, and their modification can significantly impact the protein’s properties .
Mode of Action
Biotin-NHS is an activated form of biotin that reacts efficiently with primary amino groups (-NH2) in alkaline buffers to form stable amide bonds . This reaction, known as biotinylation , allows Biotin-NHS to attach to proteins and peptides . The resulting biotinylated proteins can then interact with other molecules, such as avidin or streptavidin, which have a high affinity for biotin .
Biochemical Pathways
Biotin, the core component of Biotin-NHS, acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . It participates in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism . Essential carboxylation enzymes, including acetyl-CoA carboxylase (ACC), pyruvate carboxylase (PC), propionyl-CoA carboxylase (PCC), 3-methylcrotonyl-CoA carboxylase (MCC) and urea carboxylase (UC), are dependent on biotin .
Future Directions
NHS-Biotin offers researchers the possibility of optimizing labeling and detection experiments where steric hindrance of biotin binding is an important factor . It is membrane-permeable and useful for intracellular labeling .
Relevant Papers Several papers have been published on the use of this compound. For instance, a paper published in ACS Nano in 2023 discusses the use of this compound . Another paper published in Biomacromolecules in 2019 also discusses the use of this compound .
Biochemical Analysis
Biochemical Properties
Biotin-NHS is used to biotinylate amino acids, peptides, or proteins under mild conditions . It reacts with primary amines in the side chain of lysine residues and the N-terminus of each polypeptide, forming stable amide bonds . This makes Biotin-NHS a crucial tool in protein labeling and surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides .
Cellular Effects
The effects of Biotin-NHS on cells are primarily related to its role in biotinylation. Biotinylation is a process where biotin is covalently attached to proteins, influencing their function and cellular processes
Molecular Mechanism
The molecular mechanism of Biotin-NHS involves the formation of stable amide bonds with primary amines, typically found in the side chain of lysine residues and the N-terminus of polypeptides . This reaction is efficient and reliable, making Biotin-NHS a valuable tool in biochemical applications .
Temporal Effects in Laboratory Settings
Biotin-NHS is sensitive to air moisture and water traces in solvents, which can lead to its degradation . Therefore, it’s important to store Biotin-NHS properly to maintain its stability and effectiveness over time .
Metabolic Pathways
Biotin-NHS is involved in the biotinylation of proteins, a critical process in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: NHS-Biotin is synthesized through the reaction of biotin with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the product’s consistency and purity .
Chemical Reactions Analysis
Types of Reactions: NHS-Biotin primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds. This reaction is highly efficient in pH 7-9 buffers, such as phosphate-buffered saline (PBS) or carbonate buffers .
Common Reagents and Conditions:
Reagents: Primary amines (e.g., lysine residues on proteins), N-hydroxysuccinimide, dicyclohexylcarbodiimide (DCC)
Conditions: pH 7-9, room temperature, anhydrous organic solvents (DMF, DMSO)
Major Products: The primary product of the reaction between this compound and primary amines is a biotinylated protein or peptide. This biotinylation allows for subsequent purification, detection, or immobilization using avidin or streptavidin-based systems .
Comparison with Similar Compounds
- Sulfo-NHS-Biotin
- NHS-LC-Biotin
- NHS-PEG-Biotin
- NHS-SS-Biotin (cleavable linker)
NHS-Biotin remains a versatile and widely used reagent in biochemical and molecular biology research due to its efficiency, stability, and compatibility with various applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c18-10-5-6-11(19)17(10)22-12(20)4-2-1-3-9-13-8(7-23-9)15-14(21)16-13/h8-9,13H,1-7H2,(H2,15,16,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXHPSHLTSZXKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35013-72-0 | |
Record name | NHS-Biotin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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